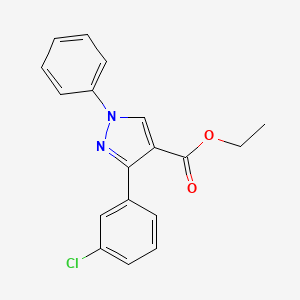
ethyl 3-(3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylate (ECPPC) is a chemical compound that belongs to the class of pyrazole derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry. ECPPC has shown promising results as an anti-inflammatory, analgesic, and anti-tumor agent.
Mechanism of Action
The mechanism of action of ethyl 3-(3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylate involves the inhibition of various enzymes and cytokines involved in the inflammatory response. ethyl 3-(3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylate inhibits the production of inflammatory cytokines such as TNF-α, IL-1β, and IL-6 by inhibiting the activation of NF-κB, a transcription factor involved in the regulation of inflammatory cytokine production. ethyl 3-(3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylate also inhibits the production of prostaglandins by inhibiting the activity of COX-2, an enzyme involved in the synthesis of prostaglandins. In addition, ethyl 3-(3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylate induces apoptosis in cancer cells by activating the caspase cascade, leading to the activation of pro-apoptotic proteins and the inhibition of anti-apoptotic proteins.
Biochemical and physiological effects:
ethyl 3-(3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylate has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It also exhibits analgesic properties by inhibiting the production of prostaglandins, which are involved in the sensation of pain. In addition, ethyl 3-(3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylate has been shown to have anti-tumor activity by inducing apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
Ethyl 3-(3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its potential applications in the field of medicinal chemistry. However, ethyl 3-(3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylate has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. In addition, ethyl 3-(3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylate is not very stable under acidic conditions, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of ethyl 3-(3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylate. One direction is to further investigate its potential applications as an anti-inflammatory, analgesic, and anti-tumor agent. Another direction is to study its potential applications in other areas of medicinal chemistry, such as neurodegenerative diseases and cardiovascular diseases. In addition, further studies are needed to investigate the mechanism of action of ethyl 3-(3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylate and to identify potential targets for drug development.
Synthesis Methods
Ethyl 3-(3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylate can be synthesized by the reaction of ethyl acetoacetate, 3-chlorobenzaldehyde, and phenylhydrazine in the presence of a catalyst such as p-toluenesulfonic acid. The reaction proceeds through a condensation reaction, followed by cyclization and esterification, resulting in the formation of ethyl 3-(3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylate.
Scientific Research Applications
Ethyl 3-(3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylate has been extensively studied for its potential applications in the field of medicinal chemistry. It has shown promising results as an anti-inflammatory, analgesic, and anti-tumor agent. ethyl 3-(3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylate has been shown to inhibit the production of inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It also exhibits analgesic properties by inhibiting the production of prostaglandins, which are involved in the sensation of pain. In addition, ethyl 3-(3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylate has been shown to have anti-tumor activity by inducing apoptosis in cancer cells.
properties
IUPAC Name |
ethyl 3-(3-chlorophenyl)-1-phenylpyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c1-2-23-18(22)16-12-21(15-9-4-3-5-10-15)20-17(16)13-7-6-8-14(19)11-13/h3-12H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYZKYYVGZOOYMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1C2=CC(=CC=C2)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

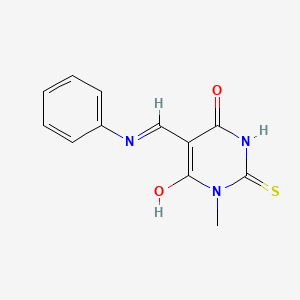
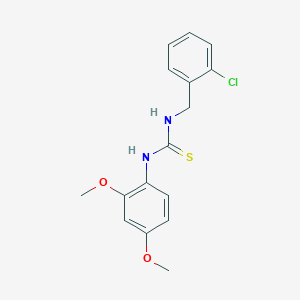
methanone](/img/structure/B5875474.png)
![3-(3-methoxyphenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5875483.png)

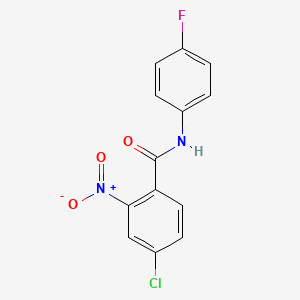
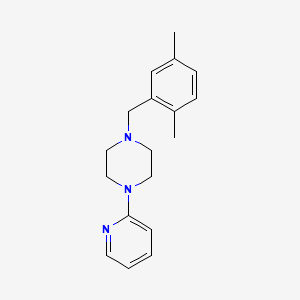
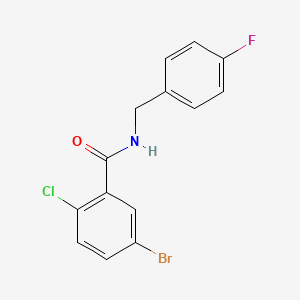

![N-(2-chloro-3-pyridinyl)-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide](/img/structure/B5875543.png)
![methyl {[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5875552.png)

![4-(3-{[{2-[1-(4-chlorophenyl)ethylidene]hydrazino}(imino)methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B5875571.png)
![2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazole-3-carbohydrazide](/img/structure/B5875573.png)